2-Amino-6-bromo-4-fluorobenzoic acid 2-Amino-6-bromo-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1935227-19-2
VCID: VC2975796
InChI: InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12)
SMILES: C1=C(C=C(C(=C1N)C(=O)O)Br)F
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.02 g/mol

2-Amino-6-bromo-4-fluorobenzoic acid

CAS No.: 1935227-19-2

Cat. No.: VC2975796

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromo-4-fluorobenzoic acid - 1935227-19-2

Specification

CAS No. 1935227-19-2
Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
IUPAC Name 2-amino-6-bromo-4-fluorobenzoic acid
Standard InChI InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Standard InChI Key SMRSKCPCQDQOAS-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)C(=O)O)Br)F
Canonical SMILES C1=C(C=C(C(=C1N)C(=O)O)Br)F

Introduction

Chemical Identity and Structural Characteristics

2-Amino-6-bromo-4-fluorobenzoic acid is a halogenated aromatic compound with distinct structural features that contribute to its chemical behavior and applications. The compound possesses a benzoic acid backbone with three key functional groups strategically positioned on the aromatic ring.

Basic Identification Data

Table 1: Chemical Identity Information

ParameterValue
Chemical Name2-Amino-6-bromo-4-fluorobenzoic acid
CAS Registry Number1935227-19-2
Molecular FormulaC₇H₅BrFNO₂
Molecular Weight234.02 g/mol
InChIInChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeySMRSKCPCQDQOAS-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1N)C(=O)O)Br)F

The compound features an amino group (-NH₂) at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 4-position on the benzoic acid ring, creating a unique electronic distribution that influences its reactivity profile .

Structural Features

The molecular structure of 2-amino-6-bromo-4-fluorobenzoic acid exhibits several notable characteristics:

  • The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities

  • The amino group (-NH₂) acts as an electron-donating substituent, increasing electron density in the aromatic ring

  • The bromine atom, being a large halogen, contributes steric bulk and polarizability to the molecule

  • The fluorine atom introduces strong electronegativity and metabolic stability to the structure

This combination of electron-withdrawing halogens (Br, F) and the electron-donating amino group creates a complex electronic environment that affects the compound's chemical behavior, particularly in reactions involving the aromatic ring .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-amino-6-bromo-4-fluorobenzoic acid is essential for its proper handling, storage, and application in research and synthesis.

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically off-white to pale yellow
SolubilityLikely soluble in polar organic solvents (DMSO, DMF); limited solubility in water
Melting PointExpected range: 180-220°C (based on similar structures)
pH (saturated solution)Acidic (due to carboxylic acid group)

Chemical Reactivity

The reactivity of 2-amino-6-bromo-4-fluorobenzoic acid is primarily governed by its functional groups:

  • Carboxylic Acid Group:

    • Participates in typical carboxylic acid reactions (esterification, amidation)

    • Forms salts with bases

    • Can undergo decarboxylation under specific conditions

  • Amino Group:

    • Can undergo diazotization reactions

    • Serves as a nucleophile in various transformations

    • Forms amides and imines with appropriate reagents

  • Halogen Substituents:

    • Bromine at C-6 can participate in metal-catalyzed coupling reactions (Suzuki, Stille)

    • Fluorine at C-4 enhances metabolic stability and modifies electronic properties

    • Both halogens affect the electron distribution in the aromatic ring

Analytical Characterization Methods

Proper characterization of 2-amino-6-bromo-4-fluorobenzoic acid is essential for confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features in NMR spectra include:

  • ¹H NMR: Signals for the two aromatic protons, amino protons, and carboxylic acid proton

  • ¹³C NMR: Seven carbon signals with characteristic splitting patterns due to F-C coupling

  • ¹⁹F NMR: Single resonance signal for the fluorine atom

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • 3500-3300 cm⁻¹: N-H stretching vibrations from the amino group

  • 3000-2500 cm⁻¹: O-H stretching from the carboxylic acid

  • 1700-1680 cm⁻¹: C=O stretching from the carboxylic acid

  • 1600-1400 cm⁻¹: Aromatic ring vibrations

  • 1000-750 cm⁻¹: C-F and C-Br stretching vibrations

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio), with the molecular ion peak at m/z 234/236.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective for assessing the purity of 2-amino-6-bromo-4-fluorobenzoic acid. Typical conditions might include:

  • HPLC: Reversed-phase C18 column with gradient elution using acetonitrile/water mixtures

  • TLC: Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the spatial arrangement of functional groups. Similar halogenated benzoic acids have been characterized using this technique:

"The title compound, C₁₃H₁₀FNO₂, was obtained by the reaction of 2-bromo-4-fluorobenzoic acid with aniline. There are two independent molecules, A and B, in the asymmetric unit, with slight conformational differences..."

Comparison with Structurally Related Compounds

Comparing 2-amino-6-bromo-4-fluorobenzoic acid with structurally related compounds provides insight into how specific structural features influence properties and reactivity.

Comparative Analysis of Similar Compounds

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesCAS Number
2-Amino-6-bromo-4-fluorobenzoic acidC₇H₅BrFNO₂Target compound1935227-19-2
2-Amino-6-bromo-3-fluorobenzoic acidC₇H₅BrFNO₂Fluorine at C-3 instead of C-41153974-98-1
2-Amino-4-bromo-3-fluorobenzoic acidC₇H₅BrFNO₂Bromine at C-4, fluorine at C-31416013-62-1
2-Amino-5-bromo-4-fluorobenzoic acidC₇H₅BrFNO₂Bromine at C-5, fluorine at C-4143945-65-7
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂Lacks amino group2252-37-1
2-Amino-4-bromo-6-fluorophenolC₆H₅BrFNOPhenol instead of carboxylic acid182499-89-4

Effect of Positional Isomerism

The position of substituents on the aromatic ring significantly affects the compound's properties:

  • Electronic Effects:

    • The relative positions of electron-donating (NH₂) and electron-withdrawing (Br, F) groups influence the electron distribution

    • These electronic effects impact reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions

  • Steric Effects:

    • The spatial arrangement of substituents affects molecular conformation and potential for intermolecular interactions

    • Steric factors can influence reaction rates and selectivity in various transformations

  • Hydrogen Bonding Patterns:

    • Different isomers may exhibit variations in hydrogen bonding capabilities, affecting crystalline structure and solubility

    • As noted in research on similar compounds: "Both molecules feature an intramolecular N—H⋯O hydrogen bond. In the crystal, the molecules are linked by pairwise O—H⋯O hydrogen bonds to form A–B acid–acid dimers and weak C—H⋯F interactions further connect the dimers."

Influence of Halogen Substitution Pattern

The specific pattern of halogen substitution influences several properties:

  • Pharmacokinetic Properties:

    • Fluorine incorporation often enhances metabolic stability

    • The position of fluorine can affect lipophilicity and membrane permeability

  • Reactivity in Coupling Reactions:

    • The position of bromine relative to other functional groups impacts reactivity in metal-catalyzed coupling reactions

    • Ortho substituents (relative to bromine) can either accelerate or hinder coupling processes due to electronic and steric effects

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